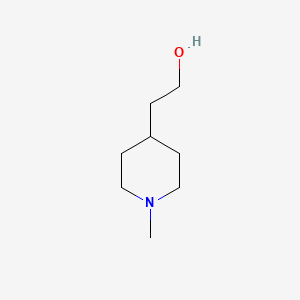
2-(1-Methylpiperidin-4-yl)ethanol
Descripción general
Descripción
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
2-(1-Methylpiperidin-4-yl)ethanol contains total 27 bond(s); 10 non-H bond(s), 2 rotatable bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Physical And Chemical Properties Analysis
2-(1-Methylpiperidin-4-yl)ethanol is a liquid at room temperature . It has a density of 0.939g/cm3 , a boiling point of 120ºC , and a flash point of 79.936ºC .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis and optimization of related compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, demonstrate the versatility of piperidine derivatives in organic synthesis. These compounds are prepared through specific reactions under controlled conditions, showing the importance of technological parameters like raw material ratio, reaction time, and temperature for achieving high yields (Wang Jin-peng, 2013).
Medicinal Chemistry and Drug Design
- In the field of medicinal chemistry, derivatives of 2-(1-Methylpiperidin-4-yl)ethanol have been explored for their potential as chemosensors, particularly in the detection of Eu3+ ions. These findings are significant for applications in environmental monitoring and medicine, showcasing the compound's utility in developing novel and efficient selective chemosensors (Chen Qiu, 2012).
Polymer Science
- The compound's derivatives have also found applications in polymer science, where 2-(Pyridin-2-yl)ethanol, a related compound, serves as a protecting group for carboxylic acids. This research has implications for the synthesis and modification of polymers, offering a method for the selective removal of the protecting group under specific conditions (Marios Elladiou & C. S. Patrickios, 2012).
Advanced Materials
- Research into the synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil illustrates the compound's relevance in creating materials with potential pharmaceutical applications. This study highlights the role of specific reactions in synthesizing compounds with targeted properties (Tomasz Pospieszny & E. Wyrzykiewicz, 2008).
Environmental and Analytical Chemistry
- The use of derivatives in environmental and analytical chemistry, particularly in the development of brain imaging agents and the investigation of their interactions with biological molecules, further demonstrates the broad applicability of 2-(1-Methylpiperidin-4-yl)ethanol related compounds. These studies contribute to the understanding of molecular interactions and the development of diagnostic tools (J. Musachio et al., 2006).
Safety And Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2-(1-methylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPXRIFFCBCWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572747 | |
| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpiperidin-4-yl)ethanol | |
CAS RN |
21156-84-3 | |
| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
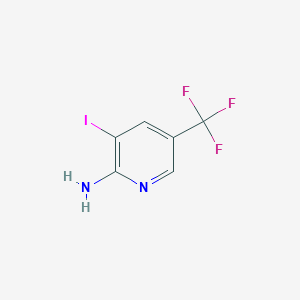
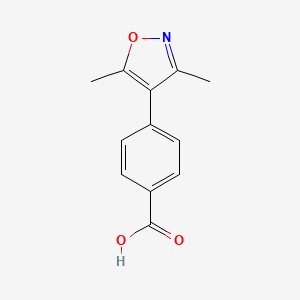

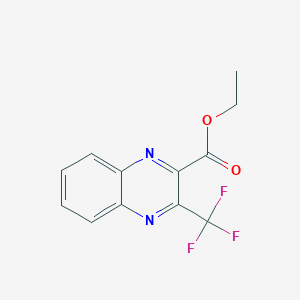
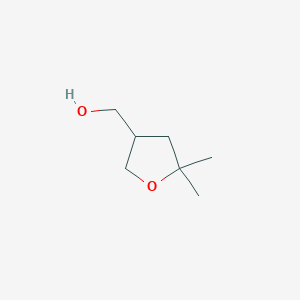
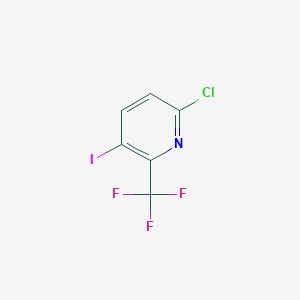
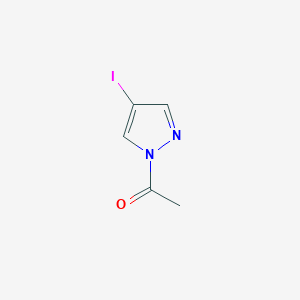
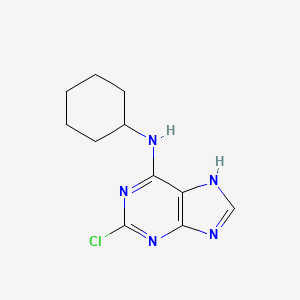
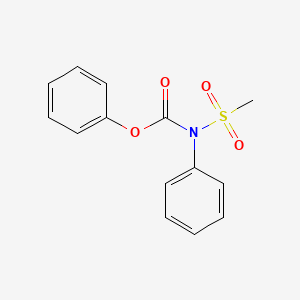
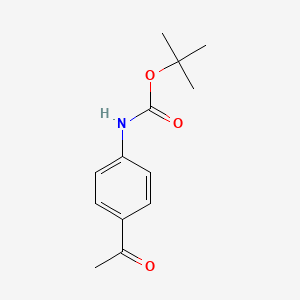
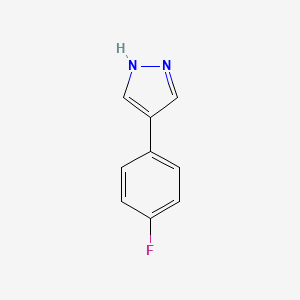
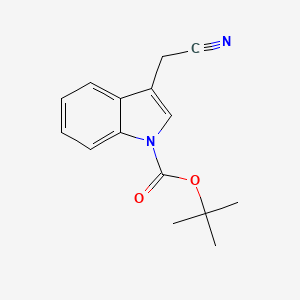
![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)